NSC 207895

Descripción general

Descripción

Aplicaciones Científicas De Investigación

XI-006 tiene varias aplicaciones de investigación científica, particularmente en los campos de la biología del cáncer y la química medicinal:

Investigación del Cáncer: XI-006 se utiliza para estudiar el papel de MDMX en el cáncer y para explorar el potencial terapéutico de dirigirse a MDMX para activar p53 e inducir apoptosis en las células cancerosas

Desarrollo de Medicamentos: XI-006 sirve como un compuesto líder para el desarrollo de nuevos agentes anticancerígenos que se dirigen a la interacción MDMX-p53.

Biología Molecular: Los investigadores utilizan XI-006 para investigar los mecanismos moleculares subyacentes a la activación de p53 y la regulación de la apoptosis.

Mecanismo De Acción

XI-006 ejerce sus efectos inhibiendo la expresión de MDMX, una proteína que regula negativamente el supresor tumoral p53. Al inhibir MDMX, XI-006 estabiliza y activa p53, lo que lleva a la inducción de genes proapoptóticos como PUMA, BAX y PIG3. Esta activación de p53 da como resultado el arresto del ciclo celular y la apoptosis en las células cancerosas . Además, se ha demostrado que XI-006 inhibe la división celular y los reguladores del ciclo, como KIF20A y GPSM2 .

Análisis Bioquímico

Biochemical Properties

NSC 207895 plays a significant role in biochemical reactions. It acts as an activator of p53, a protein that regulates the cell cycle and acts as a tumor suppressor . This compound interacts with the MDMX protein, a negative regulator of p53 . By suppressing MDMX promoter transcription activity, this compound enhances p53 stabilization and activation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It downregulates the MDMX protein level in MCF-7, LNCaP, and A549 cells . This leads to enhanced p53 stabilization and activation, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It suppresses MDMX promoter transcription activity, leading to enhanced p53 stabilization and activation . This results in an upregulation of the p53 downstream gene MDM2 production, which in turn could mediate further cellular MDMX proteolytic degradation .

Metabolic Pathways

Métodos De Preparación

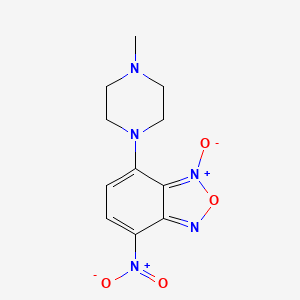

XI-006 es un derivado de nitrobenzofuroxano. La síntesis de XI-006 implica la reacción de 4-nitro-2,1,3-benzoxadiazol con 4-metilpiperazina en condiciones específicas. La reacción normalmente requiere un disolvente como el dimetilsulfóxido (DMSO) y se lleva a cabo a temperatura ambiente .

Análisis De Reacciones Químicas

XI-006 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: XI-006 puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: El grupo nitro en XI-006 puede ser reducido a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: XI-006 puede experimentar reacciones de sustitución nucleófila, donde el grupo nitro es reemplazado por otros nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores y nucleófilos. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Comparación Con Compuestos Similares

XI-006 es similar a otros inhibidores de moléculas pequeñas que se dirigen a la interacción MDMX-p53, como XI-011 y XI-032. XI-006 es único en su capacidad para inducir apoptosis potente en células cancerosas a concentraciones micromolares bajas . Los siguientes son algunos compuestos similares:

XI-011: Otro inhibidor de moléculas pequeñas que se dirige a MDMX y activa p53.

XI-032: Similar a XI-006, este compuesto también inhibe MDMX y activa p53.

XI-006 destaca por su alta potencia y eficacia en la inducción de apoptosis en células cancerosas, lo que lo convierte en una herramienta valiosa para la investigación del cáncer y el desarrollo de medicamentos .

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c1-13-4-6-14(7-5-13)9-3-2-8(15(17)18)10-11(9)16(19)20-12-10/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFZDJLPWDCQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206858 | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58131-57-0 | |

| Record name | 4-(4-Methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 3-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58131-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofurazan, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J576F4C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)

![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)

![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)

![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)

![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)

![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)